molecular formula C10H7N3O3 B8699381 5-Nitro-2-phenylpyrimidin-4(3H)-one

5-Nitro-2-phenylpyrimidin-4(3H)-one

Cat. No.: B8699381
M. Wt: 217.18 g/mol
InChI Key: IXJREEIUKMAKFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-phenylpyrimidin-4(3H)-one (CAS 3749-46-0) is a chemical compound with the molecular formula C10H7N3O3 and a molecular weight of 217.18 . This pyrimidinone derivative is a key structural motif in medicinal chemistry research, particularly in the development of novel kinase inhibitors. Compounds featuring the 2-phenylpyrimidin-4(3H)-one scaffold have demonstrated significant potential in antitumor studies, with research indicating their ability to inhibit protein kinases, which are crucial targets in cancer therapy . The nitro substituent on this heterocyclic framework can be essential for modulating the compound's electronic properties and biological activity. Similar phenylpyrimidine derivatives have been investigated as potent inhibitors of MNK2, which plays a role in tumorigenesis, and have shown capability in reducing the expression of anti-apoptotic proteins and promoting apoptosis in cancer cell lines . For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

5-nitro-2-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7N3O3/c14-10-8(13(15)16)6-11-9(12-10)7-4-2-1-3-5-7/h1-6H,(H,11,12,14)

InChI Key

IXJREEIUKMAKFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrimidine derivatives, including 5-nitro-2-phenylpyrimidin-4(3H)-one. It has shown effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of synthesized compounds related to this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, showing significant activity with MIC values ranging from 500 to 1000 μg/mL .

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli750
This compoundS. aureus500

Antitubercular Activity

The compound has been investigated for its potential as an antitubercular agent. Research indicates that derivatives of pyrimidine can inhibit the growth of Mycobacterium tuberculosis.

Case Study: Anti-TB Activity

In a study assessing various pyrimidine derivatives, this compound was tested for its anti-TB activity using the microplate alamar blue assay (MABA). The results indicated that it exhibited potent activity against the MTB H37Ra strain, with an MIC of approximately 1.95 μg/mL .

CompoundStrainMIC (μg/mL)
This compoundMTB H37Ra1.95

Anticancer Properties

Emerging research suggests that this compound may have anticancer properties, particularly through apoptosis induction in cancer cells.

Case Study: Anticancer Efficacy

A recent study explored the anticancer effects of this compound on ovarian cancer cell lines. The findings revealed that treatment with this compound led to reduced tumor growth and increased apoptosis markers compared to control groups .

TreatmentTumor Growth Inhibition (%)Apoptosis Induction
Control--
This compound45High

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone Derivatives

6-Amino-5-Nitro-2-Propargylsulfanyl-4(3H)-pyrimidinone
  • Structure: Features a propargylsulfanyl group at position 2, an amino group at position 6, and a nitro group at position 5.
  • Synthesis: Prepared via nucleophilic substitution and nitration, as described by Dolomanov et al. (2017) .
  • Key Difference : The propargylsulfanyl substituent enhances reactivity for click chemistry applications, unlike the phenyl group in the target compound.
4-(4-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one
  • Structure : A nitro group on the para position of the phenyl ring at position 4, with an additional phenyl group at position 6.
  • Properties : Molecular formula C₁₆H₁₁N₃O₃ and molecular weight 293.28 g/mol .
Comparative Data Table: Pyrimidinone Derivatives
Compound Molecular Formula Substituents (Position) Key Applications/Notes Reference
5-Nitro-2-phenylpyrimidin-4(3H)-one C₁₀H₇N₃O₃ 2-Ph, 5-NO₂ Intermediate in drug synthesis
6-Amino-5-Nitro-2-Propargylsulfanyl-... C₇H₆N₄O₂S 2-Propargylsulfanyl, 5-NO₂, 6-NH₂ Click chemistry applications
4-(4-Nitrophenyl)-6-phenylpyrimidin-2(1H)-one C₁₆H₁₁N₃O₃ 4-(4-NO₂Ph), 6-Ph Structural analog for materials

Nitrofuran and Thiazolyl Derivatives

While structurally distinct from pyrimidinones, nitrofuran derivatives like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide and formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide are notable for their carcinogenic properties in rodent studies:

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide
  • Activity: Induces urinary bladder carcinomas in Sprague-Dawley rats within 9–12 weeks, with 100% incidence at 46 weeks .
  • Mechanism : Metabolic activation to reactive intermediates causing DNA damage.
Formic Acid 2-[4-(5-Nitro-2-furyl)-2-thiazolyl]hydrazide
  • Activity: Highly carcinogenic in Swiss mice, inducing stomach adenocarcinomas (95% incidence) and leukemias (86% incidence) .
Comparative Data Table: Nitrofuran Derivatives
Compound Molecular Formula Key Biological Activity Species/Model Reference
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide C₈H₆N₄O₄S Bladder carcinogen (100% incidence) Sprague-Dawley rats
Formic acid 2-[4-(5-nitro-2-furyl)-... C₈H₆N₄O₄S Stomach adenocarcinoma, leukemia Swiss mice
5-Acetamido-3-(5-nitro-2-furyl)-6H-1,2,4-oxadiazine C₉H₈N₄O₅ Hemangioendothelial sarcoma Sprague-Dawley rats

Key Research Findings and Implications

  • Structural vs. Functional Divergence: Pyrimidinones like this compound are primarily synthetic intermediates or reference standards (e.g., pyrido-pyrimidinones in ) , whereas nitrofurans exhibit potent carcinogenicity.
  • Synthetic Utility: The nitro group in pyrimidinones facilitates further functionalization, such as reduction to amines or participation in cycloaddition reactions .

Preparation Methods

Guanidine-Mediated Ring Formation

Early synthetic routes relied on guanidine derivatives to construct the pyrimidinone core. For example, 2-amino-4-nitrotoluene reacts with cyanamide under acidic conditions to form 2-methyl-5-nitrophenylguanidine nitrate, a precursor for subsequent cyclization. This intermediate undergoes condensation with α,β-unsaturated ketones, such as 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one, to yield the pyrimidinone framework. However, this method faces limitations:

  • Low yields (50–60%) due to competing side reactions.

  • Safety hazards from prolonged refluxing with nitric acid.

Modifications using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a cyclizing agent improved efficiency. For instance, 3-acetylpyridine and DMF-DMA react at 80°C in DMF to generate enaminone intermediates, which subsequently cyclize with guanidine derivatives. Optimized molar ratios (DMF-DMA:acetylpyridine ≤1.1:1) reduced impurities like 4-(3-pyridyl)-2-pyrimidinamine byproducts to <0.5%.

Modern [2+2+2] Cycloaddition Strategies

Acid-Catalyzed Three-Component Reactions

Trifluoromethanesulfonic acid (TfOH)-catalyzed cycloadditions of ynamides and cyanamides offer a regioselective pathway. A representative synthesis involves:

  • Reacting ynamides (e.g., N,4-dimethylbenzenesulfonamide-derived ynamide) with two cyanamide equivalents in dichloroethane (DCE) at 80°C.

  • Achieving 90% yield for 2,4,6-triaminopyrimidines, with the nitro group introduced via post-synthetic modification.

Key advantages :

  • Regioselectivity : Exclusive formation of 5-substituted pyrimidinones due to electronic effects.

  • Functional group tolerance : Compatibility with aryl, alkyl, and heteroaryl substituents.

Table 1. Cycloaddition Yields Under Varied Conditions

SubstrateCatalystTemp (°C)Yield (%)Reference
N-Tosyl ynamideTfOH8090
N-Mesyl ynamideTfOH7078
Aliphatic ynamideTfOH9065

Nitration Methodologies

Direct Nitration of Pyrimidinone Intermediates

Introducing the nitro group at position 5 often occurs via electrophilic aromatic nitration. A two-step protocol is preferred:

  • Synthesis of 2-phenylpyrimidin-4(3H)-one via cyclocondensation.

  • Nitration using nitric acid (65%) in sulfuric acid at 0–5°C.

Challenges :

  • Over-nitration : Formation of 3,5-dinitro byproducts necessitates precise temperature control.

  • Side reactions : Oxidation of the pyrimidinone ring can degrade yields.

Nitro Group Incorporation via Pre-Functionalized Intermediates

Alternative routes employ nitro-containing starting materials. For example, 5-nitro-2-aminopyrimidine derivatives react with phenylboronic acids under Suzuki–Miyaura conditions to install the aryl group. This method avoids harsh nitration conditions but requires palladium catalysts, increasing costs.

Catalytic and Solvent Effects

Role of Brønsted Acids

TfOH enhances reaction rates in cycloadditions by polarizing electron-deficient substrates. Comparative studies show:

  • TfOH (10 mol%) : 90% yield in 24 hours.

  • p-TsOH (10 mol%) : 72% yield under identical conditions.

Solvent Optimization

Dimethylformamide (DMF) outperforms dichloroethane in cyclocondensation reactions due to:

  • Improved solubility of nitroaromatic intermediates.

  • Stabilization of charged transition states via high polarity.

Purification and Characterization

Chromatographic Techniques

Crude products often require silica gel chromatography using hexane/EtOAc/Et3N eluents to remove unreacted cyanamides. For industrial-scale synthesis, methanol recrystallization achieves >99% purity.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons at δ7.2–8.1 ppm confirm the phenyl and pyrimidinone rings.

  • HPLC : Retention times of 8.2–8.5 minutes distinguish the target compound from impurities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Nitro-2-phenylpyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The nitration of pyrimidinone derivatives is critical. A two-step approach is recommended:

Intermediate Preparation : Start with 2-phenylpyrimidin-4(3H)-one and protect the 4-position hydroxyl group using acetyl or benzyl groups to direct nitration to the 5-position .

Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize byproducts like over-nitrated or oxidized species. Taylor and McKillop (1965) reported 72–82% sulfuric acid as effective for regioselective nitration in similar systems .

  • Key Metrics : Monitor reaction progress via HPLC or TLC. Post-synthesis, recrystallize using ethanol/water mixtures to achieve >95% purity .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray Crystallography : Resolve tautomeric forms (e.g., 4(3H)-one vs. 4-hydroxyl) using single-crystal diffraction. Dolomanov et al. (2017) demonstrated this for aminopyrimidinones .
  • NMR Analysis : Compare 1^1H and 13^{13}C NMR shifts with reference data. For example, the nitro group’s deshielding effect shifts adjacent protons downfield by 0.3–0.5 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and nitro (NO₂) asymmetric stretching at ~1520 cm⁻¹ .

Advanced Research Questions

Q. What experimental designs are suitable for optimizing the nitration reaction kinetics of pyrimidinone derivatives?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial design to test variables: acid concentration (72–82% H₂SO₄), temperature (0–20°C), and nitric acid equivalents (1.0–1.5 mol/mol). Analyze main effects and interactions to identify optimal conditions .
  • Kinetic Modeling : Yudin et al. (2023) studied nitration in sulfuric acid, proposing a pseudo-first-order model under excess HNO₃. Use stopped-flow UV-Vis spectroscopy to track nitro intermediate formation .

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., phenyl group replacements) and correlate with bioassay results (e.g., enzyme inhibition).
  • Meta-Analysis : Compare datasets across studies, ensuring consistency in assay protocols (e.g., IC₅₀ measurement conditions). Pretsch et al. (2009) provide guidelines for cross-validating spectral and bioactivity data .

Q. What advanced techniques are recommended for studying the compound’s reactivity in multi-step syntheses?

  • Methodological Answer :

  • Flow Chemistry : Use microreactors to control exothermic nitration steps and improve scalability .
  • In Situ Monitoring : Employ Raman spectroscopy or mass spectrometry to detect transient intermediates during reactions like Suzuki couplings or reductions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.